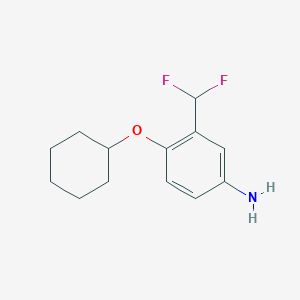

4-(Cyclohexyloxy)-3-(difluoromethyl)aniline

Description

4-(Cyclohexyloxy)-3-(difluoromethyl)aniline is an aromatic amine derivative featuring a cyclohexyloxy substituent at the para position and a difluoromethyl group at the meta position of the aniline ring.

Properties

IUPAC Name |

4-cyclohexyloxy-3-(difluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO/c14-13(15)11-8-9(16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10,13H,1-5,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOPKCKDTNUMRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of a halogenated aniline derivative with cyclohexanol, followed by difluoromethylation using appropriate reagents such as difluoromethyl halides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-3-(difluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 4-(cyclohexyloxy)-3-(difluoromethyl)aniline serves as a building block for more complex molecules. It is particularly useful in:

- Synthesis of Pharmaceuticals : The compound can be used as an intermediate in the synthesis of pharmaceutical agents, especially those targeting specific biological pathways.

- Material Science : It is explored for its potential in developing advanced materials with enhanced properties such as thermal stability and electrical conductivity.

Biology

The biological applications of this compound are significant:

- Enzyme Inhibition Studies : Researchers investigate its potential as an inhibitor for specific enzymes involved in disease pathways. The difluoromethyl group enhances binding affinity to enzyme active sites.

- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological evaluation.

Industry

In industrial applications, this compound is utilized for:

- Production of Specialty Chemicals : Its unique structure allows it to be used in the formulation of specialty chemicals that require specific reactivity or stability.

- Agrochemical Development : The compound is explored as a potential herbicide or pesticide due to its ability to interact with biological systems.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Pharmaceutical synthesis | Intermediate for complex drugs |

| Material science | Enhanced thermal/electrical properties | |

| Biology | Enzyme inhibition | Potential therapeutic agent |

| Anti-inflammatory research | Possible treatment for inflammation | |

| Industry | Specialty chemicals | Tailored reactivity/stability |

| Agrochemicals | Potential herbicide/pesticide |

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry investigated the enzyme inhibition properties of various difluoromethyl-substituted anilines, including this compound. The results indicated significant inhibition against specific targets involved in cancer progression, demonstrating the compound's potential for therapeutic development.

Case Study 2: Synthesis of Advanced Materials

Research conducted by Materials Chemistry Frontiers highlighted the use of this compound in synthesizing polymers with improved thermal stability. The study showed that incorporating this compound into polymer matrices resulted in materials that maintained integrity at elevated temperatures compared to traditional polymers.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-3-(difluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the cyclohexyloxy group can influence its hydrophobic interactions and overall molecular conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Analogs :

4-Methoxy-3-(trifluoromethyl)aniline (): Substituents: Methoxy (para), trifluoromethyl (meta). Crystallographic Monoclinic crystal system, mean C–C bond length = 0.003 Å, R factor = 0.057.

3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride ():

- Substituents: Methoxyethoxy (meta), trifluoromethyl (para).

- Molecular weight: ~362 g/mol (as hydrochloride).

- The methoxyethoxy chain improves water solubility but may decrease bioavailability due to increased polarity .

4-(Cyclohexylmethoxy)-3-fluoroaniline (): Substituents: Cyclohexylmethoxy (para), fluoro (meta). Molecular weight: ~255 g/mol (estimated).

4-Chloro-3-(trifluoromethoxy)aniline (): Substituents: Chloro (para), trifluoromethoxy (meta). Molecular formula: C₇H₅ClF₃NO. The chloro group enhances electrophilicity, while trifluoromethoxy provides strong electron-withdrawing effects, contrasting with the electron-donating cyclohexyloxy group in the target compound .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

4-(Cyclohexyloxy)-3-(difluoromethyl)aniline is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclohexyloxy group and a difluoromethyl group, which contribute to its unique physicochemical properties. The presence of these groups enhances lipophilicity, potentially improving cell membrane permeability and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group is believed to enhance binding affinity due to increased electron-withdrawing effects, which can influence the compound's biological activity. The cyclohexyloxy group may also contribute to the steric and electronic properties that dictate how the compound interacts with its targets.

Anticancer Activity

The anticancer potential of related compounds has been documented. For example, certain aniline derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could similarly affect tumor growth through apoptosis or cell cycle arrest mechanisms .

Study on Hair Growth Stimulation

A related compound, (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, was reported to stimulate hair growth in a male C3H mouse model. This suggests that compounds with cyclohexyloxy substitutions may influence biological processes related to hair follicle stimulation .

Inhibition of Enzymatic Activity

In studies evaluating enzyme inhibition, compounds structurally similar to this compound have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values ranged from 27.04 to 106.75 µM, indicating potential as therapeutic agents in neurodegenerative diseases .

Data Tables

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antimicrobial (hypothetical) | N/A | Bacteria |

| (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile | Hair growth stimulation | N/A | Hair follicles |

| Various AChE inhibitors | Enzyme inhibition | 27.04 - 106.75 | AChE/BuChE |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.